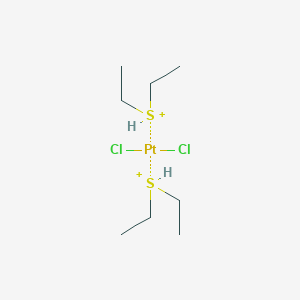

Dichloroplatinum;diethylsulfanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It was first discovered in 1844, but its anticancer properties were not identified until the 1960s. Since then, it has become one of the most effective and commonly used chemotherapy drugs globally.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dichloroplatinum;diethylsulfanium involves the reaction of potassium tetrachloroplatinate with ammonia, followed by the addition of hydrochloric acid. The reaction proceeds as follows:

K2[PtCl4]+2NH3→[Pt(NH3)2Cl2]+2KCl

This reaction is typically carried out in an aqueous solution at room temperature .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Dichloroplatinum;diethylsulfanium undergoes several types of chemical reactions, including:

Substitution Reactions: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands such as water or ammonia.

Hydrolysis: In aqueous solutions, this compound undergoes hydrolysis to form aquated species.

Binding to DNA: It forms covalent bonds with the nitrogen atoms in the nucleobases of DNA, leading to the formation of intrastrand cross-links.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include water, ammonia, and various nucleophiles. The reactions are typically carried out in aqueous solutions at room temperature .

Major Products

The major products formed from the reactions of this compound include aquated species, substituted complexes, and DNA adducts .

Applications De Recherche Scientifique

Dichloroplatinum;diethylsulfanium has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the reactivity and coordination chemistry of platinum complexes.

Biology: It is used to study the interactions of metal complexes with biological molecules such as DNA and proteins.

Medicine: It is widely used in cancer chemotherapy to treat various types of cancer.

Industry: It is used in the development of new platinum-based drugs and in the study of drug resistance mechanisms.

Mécanisme D'action

The mechanism of action of dichloroplatinum;diethylsulfanium involves its ability to form covalent bonds with the purine bases on DNA, leading to the formation of intrastrand cross-links. These cross-links interfere with DNA repair mechanisms, causing DNA damage and subsequently inducing apoptosis in cancer cells . The compound also activates various signal transduction pathways, including calcium signaling, death receptor signaling, and mitochondrial pathways, leading to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to dichloroplatinum;diethylsulfanium include:

Carboplatin: A platinum-based chemotherapy drug with a similar mechanism of action but with reduced side effects.

Oxaliplatin: Another platinum-based drug used to treat colorectal cancer.

Nedaplatin, Lobaplatin, and Heptaplatin: These are newer platinum complexes that have received regional approval for clinical use.

Uniqueness

This compound is unique due to its high efficacy in treating a wide range of cancers and its well-studied mechanism of action. Despite its side effects, it remains one of the most effective chemotherapy drugs available .

Propriétés

IUPAC Name |

dichloroplatinum;diethylsulfanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIVLRIRJUWCIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[SH+]CC.CC[SH+]CC.Cl[Pt]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2PtS2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15337-84-5 |

Source

|

| Record name | Dichlorobis(1,1'-thiobis(ethane))platinum (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015337845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.